N-methyl-N-[4-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl]phenyl]methanesulfonamide
Description
N-methyl-N-[4-[(1R,6S)-9-methyl-3,9-diazabicyclo[421]nonane-3-carbonyl]phenyl]methanesulfonamide is a complex organic compound featuring a bicyclic structure
Properties
IUPAC Name |
N-methyl-N-[4-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18-14-8-9-16(18)12-20(11-10-14)17(21)13-4-6-15(7-5-13)19(2)24(3,22)23/h4-7,14,16H,8-12H2,1-3H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGBZPHTDCTLCB-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CN(CC2)C(=O)C3=CC=C(C=C3)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1CN(CC2)C(=O)C3=CC=C(C=C3)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl]phenyl]methanesulfonamide typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is followed by reduction and lactamization . This one-pot methodology allows for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane-containing scaffold.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of cesium carbonate, for example, has been shown to increase the yield of the targeted bicyclic core .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl]phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB), which are used to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of cesium carbonate can lead to the formation of the desired bicyclic core with high yield .
Scientific Research Applications
N-methyl-N-[4-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl]phenyl]methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-[4-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl]phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it acts as a dual orexin receptor antagonist by binding to the orexin receptors and inhibiting their activity . This interaction can lead to various physiological effects, including the regulation of sleep and wakefulness.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-methyl-N-[4-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl]phenyl]methanesulfonamide include:
- rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
- (1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Uniqueness
What sets this compound apart from similar compounds is its unique bicyclic structure and its potential for a wide range of applications in various fields, including medicinal chemistry and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
